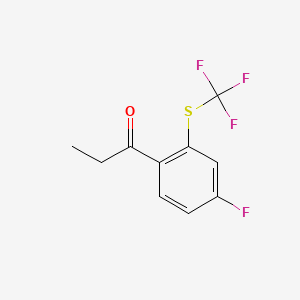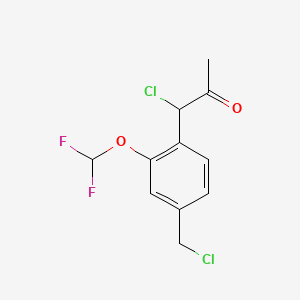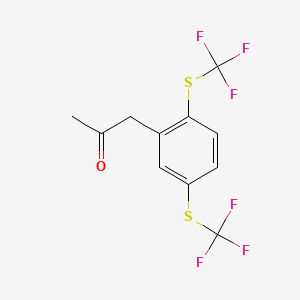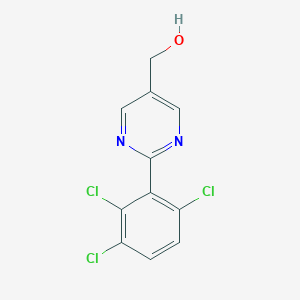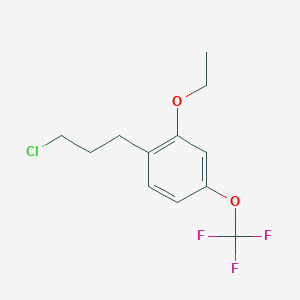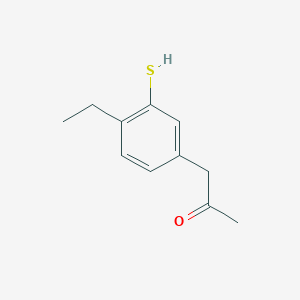
1-(4-Ethyl-3-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethyl-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol It is characterized by the presence of an ethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(4-Ethyl-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethylthiophenol with 2-bromoacetone under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(4-Ethyl-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Conditions: Acidic or basic medium
Products: Sulfoxides or sulfones
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Alcohols or thiols
-
Substitution
Reagents: Halogenating agents or nucleophiles
Conditions: Varies depending on the reagent
Products: Halogenated derivatives or substituted products
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity .
Aplicaciones Científicas De Investigación
1-(4-Ethyl-3-mercaptophenyl)propan-2-one has several scientific research applications across various fields:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
-
Medicine
- Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
-
Industry
Mecanismo De Acción
The mechanism of action of 1-(4-Ethyl-3-mercaptophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity .
Comparación Con Compuestos Similares
1-(4-Ethyl-3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
-
1-(4-Methyl-3-mercaptophenyl)propan-2-one
- Similar structure but with a methyl group instead of an ethyl group.
- May exhibit different reactivity and biological activity due to the difference in alkyl group size.
-
1-(4-Ethyl-3-hydroxyphenyl)propan-2-one
- Contains a hydroxy group instead of a mercapto group.
- Different chemical properties and potential applications.
-
1-(4-Ethyl-3-aminophenyl)propan-2-one
- Contains an amino group instead of a mercapto group.
- Different reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C11H14OS |
|---|---|
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
1-(4-ethyl-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-10-5-4-9(6-8(2)12)7-11(10)13/h4-5,7,13H,3,6H2,1-2H3 |
Clave InChI |
SJAIWVJOCFYRIR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)CC(=O)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



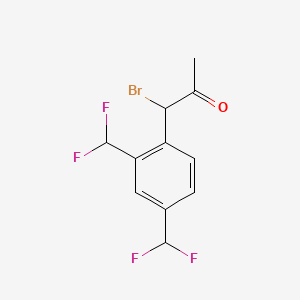
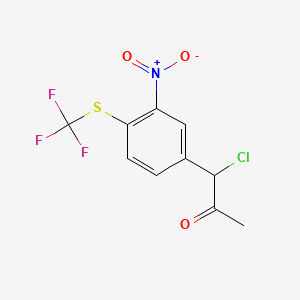
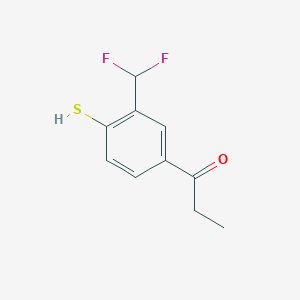
![(4R)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B14050725.png)
